![molecular formula C8H10FN3O4 B13400852 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13400852.png)
4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-beta-D-Dioxolane-5-fluoro cytidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to cytidine, a nucleoside molecule that is a component of RNA. The modification of cytidine with a dioxolane ring and a fluorine atom enhances its stability and bioactivity, making it a promising candidate for various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-beta-D-Dioxolane-5-fluoro cytidine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is synthesized through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.
Nucleoside Formation: The final step involves the coupling of the dioxolane-fluorine intermediate with a cytosine base. This is typically done using a glycosylation reaction under anhydrous conditions with a suitable catalyst.
Industrial Production Methods
Industrial production of (-)-beta-D-Dioxolane-5-fluoro cytidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(-)-beta-D-Dioxolane-5-fluoro cytidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the dioxolane ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cytosine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
Applications De Recherche Scientifique
(-)-beta-D-Dioxolane-5-fluoro cytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its effects on cellular processes, particularly in the context of RNA synthesis and function.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer. Its ability to interfere with RNA synthesis makes it a candidate for antiviral and anticancer drugs.
Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (-)-beta-D-Dioxolane-5-fluoro cytidine involves its incorporation into RNA, where it disrupts normal RNA synthesis and function. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, allowing it to effectively interfere with RNA-dependent processes. The primary molecular targets include RNA polymerases and other enzymes involved in RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent compound, which is a natural nucleoside involved in RNA synthesis.
5-Fluorouracil: A fluorinated nucleoside analog used in cancer treatment.
Lamivudine: Another nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness
(-)-beta-D-Dioxolane-5-fluoro cytidine is unique due to its dioxolane ring and fluorine atom, which confer enhanced stability and bioactivity compared to other nucleoside analogs. This makes it particularly effective in disrupting RNA synthesis and function, providing a distinct advantage in therapeutic applications.
Propriétés
IUPAC Name |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKXXGNCKMQXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=C(C(=NC2=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
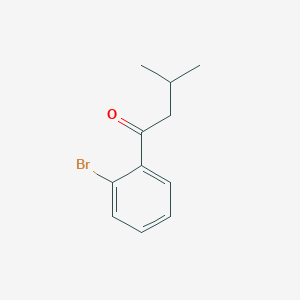
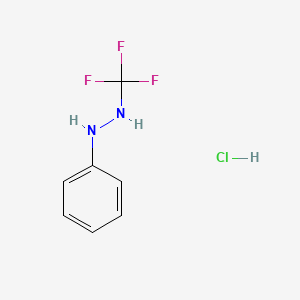
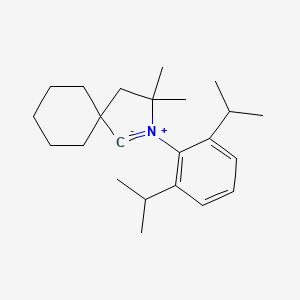
![dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate](/img/structure/B13400790.png)
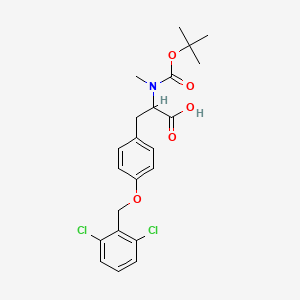
![3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester](/img/structure/B13400800.png)
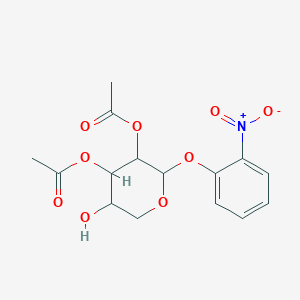
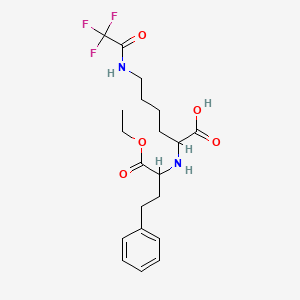
![dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B13400815.png)
![(5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B13400827.png)
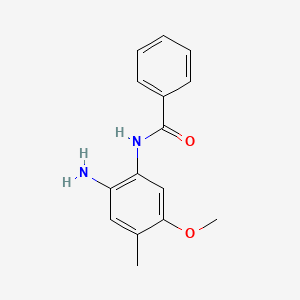
![acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B13400844.png)
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B13400848.png)
